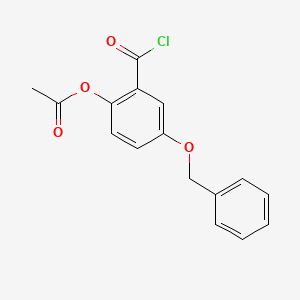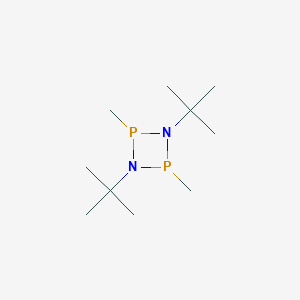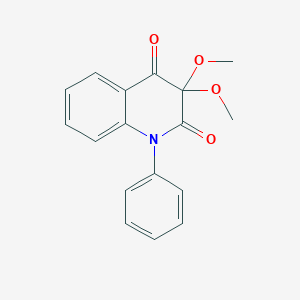
2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- is an organic compound that belongs to the quinolinedione family. This compound is characterized by its unique structure, which includes a quinoline core with two ketone groups at positions 2 and 4, and a phenyl group substituted with two methoxy groups at position 3. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with diketones under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
科学研究应用
2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Quinolinedione: Lacks the methoxy and phenyl substitutions, resulting in different chemical properties.
3,3-Dimethoxy-1-phenyl-quinoline: Similar structure but with variations in the position of functional groups.
Quinoline: The parent compound without the dione and methoxy substitutions.
Uniqueness
2,4(1H,3H)-Quinolinedione, 3,3-dimethoxy-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
61581-83-7 |
|---|---|
分子式 |
C17H15NO4 |
分子量 |
297.30 g/mol |
IUPAC 名称 |
3,3-dimethoxy-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-17(22-2)15(19)13-10-6-7-11-14(13)18(16(17)20)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI 键 |
ZXXKSJPUVKHOGX-UHFFFAOYSA-N |
规范 SMILES |
COC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


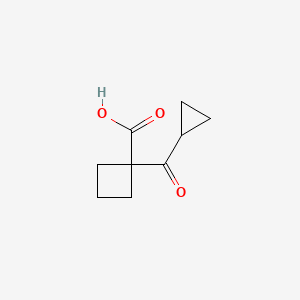
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
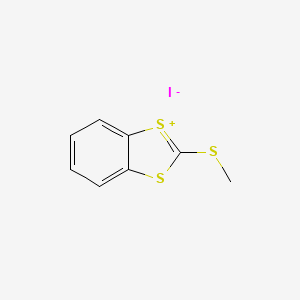
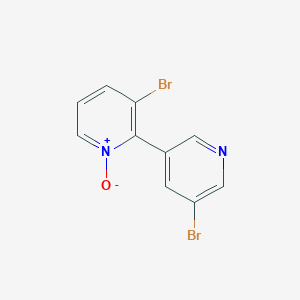
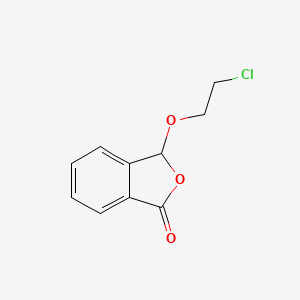

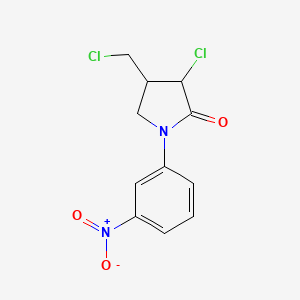
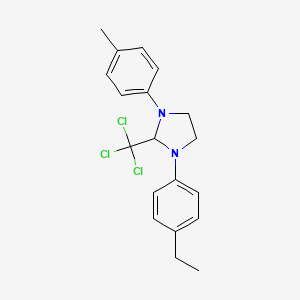
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
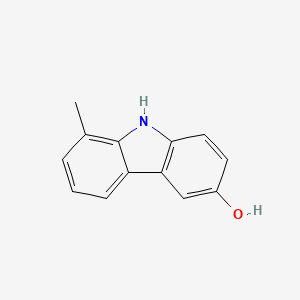

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
